N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethyl chain, which is further connected to a benzamide moiety with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the following steps:
Formation of N-butyl-N-ethylsulfamoyl chloride: This intermediate is prepared by reacting butylamine and ethylamine with chlorosulfonic acid under controlled conditions.
Reaction with 2-aminoethyl-4-methoxybenzamide: The N-butyl-N-ethylsulfamoyl chloride is then reacted with 2-aminoethyl-4-methoxybenzamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- 4-(N-butyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 4-(N-butyl-N-ethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
Uniqueness
N-(2-(N-butyl-N-ethylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[butyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-6-12-18(5-2)23(20,21)13-11-17-16(19)14-7-9-15(22-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXRCOLJMUASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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